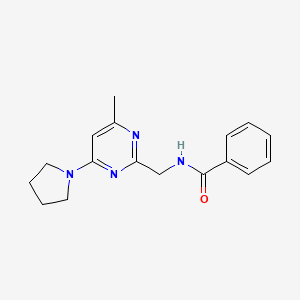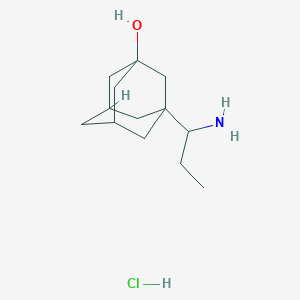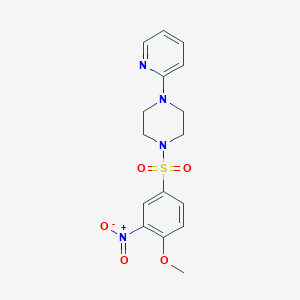![molecular formula C9H15ClN2O2 B2490393 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide CAS No. 86273-53-2](/img/structure/B2490393.png)
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide and its derivatives typically involves multiple steps that may include reactions such as acylation, chlorination, and the use of chiral amino acids for introducing various substituents. For example, the synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides involves modifications at the carbon adjacent to the amide nitrogen (C1) and has been explored for the development of selective kappa-opioid agonists (Barlow et al., 1991). Another method described involves a straightforward route from unsubstituted indole to various indol-3-yl-2-oxo acetamides, indicating the versatility in the synthesis approaches for compounds within this chemical class (Knaack et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide derivatives has been facilitated by techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These analyses reveal details about bond lengths, angles, and the overall 3D arrangement of atoms within the molecules. For instance, crystal structure determination of closely related compounds has highlighted the orientation of various substituents and their interactions within the crystal lattice, providing insights into the molecular conformation and potential interaction sites for biological activity (Saravanan et al., 2016).
Chemical Reactions and Properties
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide and its analogs undergo various chemical reactions, including cyclization, oxidation, and reactions with amines, leading to the formation of a wide range of derivatives with diverse biological activities. These reactions not only expand the chemical space of this compound class but also enable the fine-tuning of their physical and chemical properties for potential therapeutic applications. Oxidative reactions, for instance, have been explored for generating new derivatives with specific structural features (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties of 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their formulation and application in various fields. The solubility in different solvents, for example, is essential for their use in medicinal chemistry, where solubility can significantly affect a compound's bioavailability and pharmacokinetics. Studies have also focused on the crystal packing and hydrogen bonding within the crystal structure to understand the solid-state properties of these compounds (Jansukra et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives and Complexes
- The compound has been utilized in the synthesis of diverse derivatives, such as fused imidazoles. Specifically, dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride has been a method to synthesize 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, leading to various derivatives via the introduction and modification of a substituent in the 3-position. This process also allows for the removal of the chlorine atom in the 2-position by hydrogenation over Raney nickel (Kavina, Sizov, & Yakovlev, 2018).
- Intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides has led to the formation of 3-(heteroarylsulfanyl)- and 3-sulfanylpyridin-2(1H)-ones, demonstrating the compound's versatility in creating complex structures with potential applications in various scientific domains (Savchenko et al., 2020).
Role in Neuroprotection
- N-acylaminophenothiazines derived from similar structures have shown promising neuroprotective properties, selectively inhibiting butyrylcholinesterase, protecting neurons against damage from free radicals, and displaying low toxicity. These properties highlight the potential therapeutic applications of related compounds in treating neurodegenerative diseases like Alzheimer's (González-Muñoz et al., 2011).
Applications in Organic Synthesis and Characterization
- The compound has been instrumental in the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, showcasing its importance in the development of new molecules with potential antimicrobial properties (Debnath & Ganguly, 2015).
- Efficient synthetic routes utilizing this compound have led to the creation of pyrrole derivatives with potential importance in medicinal chemistry and other branches of chemical research (Dawadi & Lugtenburg, 2011).
Wirkmechanismus
Target of Action
It is a member of the pyrrolidone family of compounds, which are known for their ability to form strong hydrogen bonds and interact with proteins and other molecules .
Mode of Action
The compound has been shown to inhibit the activity of enzymes and other proteins, as well as to affect the structure and dynamics of cellular membranes . This suggests that the compound may act by binding to these proteins and altering their function, leading to changes in cellular processes.
Result of Action
The compound’s action results in the inhibition of enzyme activity and alterations in the structure and dynamics of cellular membranes . Additionally, it can affect the expression of certain genes and the activity of certain cellular pathways . These changes can have various effects on the cell, depending on the specific proteins and pathways involved.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c10-7-8(13)11-4-2-6-12-5-1-3-9(12)14/h1-7H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZRWOYPNCNMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2490310.png)
![4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490311.png)
![N-(4-fluorophenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2490313.png)


![N-[2-[(5E)-5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2490316.png)

![4-[1-(3-Ethoxycyclobutyl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2490319.png)

![methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2490324.png)

![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2490326.png)
![5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B2490328.png)
